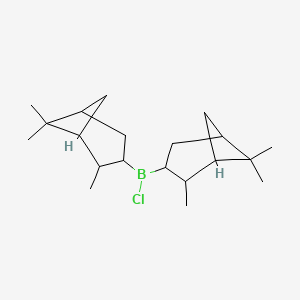

(-)-Diisopinocampheyl chloroborane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H34BCl |

|---|---|

Molecular Weight |

320.7 g/mol |

IUPAC Name |

chloro-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane |

InChI |

InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3 |

InChI Key |

PSEHHVRCDVOTID-UHFFFAOYSA-N |

Canonical SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (-)-Diisopinocampheylchloroborane [(-)-DIP-Chloride]

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Diisopinocampheylchloroborane, commonly referred to as (-)-DIP-Chloride, is a highly versatile and stereoselective chiral reducing agent pivotal in modern organic synthesis. Derived from the readily available chiral terpene (+)-α-pinene, this organoborane has established itself as a premier reagent for the asymmetric reduction of prochiral ketones to valuable chiral secondary alcohols. Its exceptional enantioselectivity, particularly for aryl alkyl and sterically hindered ketones, has rendered it an indispensable tool in the synthesis of pharmaceuticals and complex natural products. This guide provides a comprehensive overview of (-)-DIP-Chloride, encompassing its physicochemical properties, a detailed synthesis protocol, its mechanism of action in asymmetric reductions, and a representative experimental procedure for its application.

Physicochemical Properties

(-)-DIP-Chloride is a colorless to pale yellow solid or is often supplied as a solution in heptane (B126788) or hexanes. It is sensitive to moisture and air, reacting readily with protic solvents.

| Property | Value |

| Molecular Formula | C₂₀H₃₄BCl |

| Molecular Weight | 320.75 g/mol |

| Appearance | Colorless to pale yellow solid or solution in heptane/hexanes |

| Melting Point | 52-56 °C |

| Solubility | Soluble in aprotic organic solvents such as THF and diethyl ether. |

| CAS Number | 85116-37-6 |

Spectroscopic Data

A comprehensive search of available literature and spectral databases did not yield explicitly tabulated and assigned ¹H, ¹³C, and ¹¹B NMR data for (-)-Diisopinocampheylchloroborane. It is common for highly reactive and moisture-sensitive reagents like (-)-DIP-Chloride to be characterized in situ or used directly in subsequent reactions, with detailed spectroscopic analysis being less commonly reported in standard literature. Researchers utilizing this reagent are advised to perform their own spectroscopic characterization for verification. General ¹¹B NMR chemical shifts for tricoordinate boranes of the type R₂BCl are typically observed in the downfield region of the ¹¹B NMR spectrum.

Synthesis of (-)-Diisopinocampheylchloroborane

(-)-DIP-Chloride is synthesized from the hydroboration of (+)-α-pinene followed by treatment with hydrogen chloride. Both a one-pot in situ preparation and a procedure for isolating the crystalline solid are well-established.

Logical Workflow for Synthesis

Caption: Synthesis of (-)-DIP-Chloride from (+)-α-pinene.

Detailed Experimental Protocol: Synthesis of (-)-Diisopinocampheylchloroborane

This protocol describes a one-pot preparation for the in situ generation of (-)-DIP-Chloride, which can be directly used for subsequent asymmetric reduction reactions.

Materials:

-

(+)-α-Pinene (≥90% ee)

-

Borane methyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrogen chloride (solution in THF or diethyl ether)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard oven-dried glassware for anhydrous reactions

Procedure:

-

Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: Charge the flask with borane methyl sulfide complex (1.0 equivalent) and anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

-

Hydroboration: Add (+)-α-pinene (2.1 equivalents) dropwise to the stirred BMS solution, maintaining the internal temperature at or below 5 °C. A white precipitate of (-)-diisopinocampheylborane will form.

-

Aging: Stir the resulting slurry at 0-5 °C for a minimum of 2 hours. For optimal results, aging the mixture for up to 18 hours at this temperature is recommended.

-

Chlorination: Slowly add a solution of hydrogen chloride in THF or diethyl ether (1.0 equivalent) dropwise to the slurry, again maintaining the temperature below 5 °C. Hydrogen gas will evolve during this addition.

-

Completion: After the addition of HCl is complete, the mixture should become a clear solution. Stir for an additional 15-30 minutes at 0-5 °C. The resulting solution of (-)-DIP-Chloride is now ready for use in the asymmetric reduction of a prochiral ketone.

Mechanism of Asymmetric Reduction

The high enantioselectivity of (-)-DIP-Chloride in ketone reductions is attributed to a sterically demanding transition state. The accepted model involves a six-membered, boat-like transition state where the ketone coordinates to the Lewis acidic boron atom. A hydride is then transferred from one of the isopinocampheyl groups to the carbonyl carbon of the ketone in a process known as transfer hydrogenation. The bulky isopinocampheyl ligands effectively block one face of the prochiral ketone, forcing the hydride to attack from the less sterically hindered face. This facial selectivity dictates the stereochemistry of the resulting alcohol. When using (-)-DIP-Chloride (derived from (+)-α-pinene), the reduction of most prochiral ketones typically yields the corresponding (S)-alcohol.

Signaling Pathway of Asymmetric Reduction

Caption: Mechanism of asymmetric ketone reduction with (-)-DIP-Chloride.

Applications in Asymmetric Synthesis

(-)-DIP-Chloride is a highly effective reagent for the asymmetric reduction of a wide array of prochiral ketones, delivering high enantiomeric excesses.

Table of Representative Asymmetric Reductions

| Ketone Substrate | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| Acetophenone (B1666503) | THF, -25 °C | >90 | 96 | S |

| 2-Fluoroacetophenone | Neat, RT | - | 95 | R |

| 2,2-Difluoroacetophenone | Neat, RT | - | 85 | R |

| 2,2,2-Trifluoroacetophenone | Neat, RT | - | 90 | S |

| 1,1,1-Trifluoro-2-octanone | - | - | 91 | S |

| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | - | - | ≥99 | - |

| Methyl 2-acetylbenzoate | Diethyl ether, -25 °C | 87 | 97 | - |

| 2-Aminoacetophenones | -78 °C | Good | 75-99 | - |

Data compiled from multiple sources. Yields and ee's are representative and may vary based on specific reaction conditions.

Experimental Workflow for Asymmetric Reduction

Caption: General workflow for asymmetric ketone reduction.

Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol provides a detailed procedure for the asymmetric reduction of acetophenone to (S)-1-phenylethanol using (-)-DIP-Chloride.

Materials:

-

Acetophenone

-

(-)-DIP-Chloride (prepared in situ or as a solution in a suitable solvent)

-

Anhydrous tetrahydrofuran (THF)

-

Diethanolamine

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard oven-dried glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under a positive pressure of inert gas, dissolve acetophenone (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to -25 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Addition of (-)-DIP-Chloride: To the stirred solution of acetophenone, slowly add a solution of (-)-DIP-Chloride (1.1-1.2 equivalents) in THF via syringe or cannula over a period of 15-30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically a few hours).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of diethanolamine (2.5 equivalents) at -25 °C. Allow the mixture to warm to room temperature and stir for at least 1 hour. This forms a precipitate of the diethanolamine-boronic acid complex.

-

Filtration and Extraction: Dilute the reaction mixture with diethyl ether and filter the solid precipitate through a pad of celite, washing the filter cake with additional diethyl ether. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude (S)-1-phenylethanol can be purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the enantiomerically enriched alcohol. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Conclusion

(-)-Diisopinocampheylchloroborane is a powerful and reliable reagent for the asymmetric synthesis of chiral alcohols. Its predictable stereochemical outcomes, high enantioselectivities for a broad range of substrates, and the accessibility of both enantiomers from the chiral pool make it an invaluable asset in academic and industrial research, particularly in the development of new pharmaceuticals. The straightforward protocols for its preparation and use further enhance its utility for synthetic chemists.

(-)-Diisopinocampheyl chloroborane structure and properties

An In-depth Technical Guide to (-)-Diisopinocampheylchloroborane

Introduction

(-)-Diisopinocampheylchloroborane, commonly known as (-)-DIP-Chloride™, is a highly effective and versatile organoborane reagent used extensively in asymmetric synthesis.[1][2] Its primary application lies in the enantioselective reduction of prochiral ketones to produce chiral secondary alcohols, which are critical intermediates in the pharmaceutical and fine chemical industries.[1][3] Derived from the readily available chiral terpene (+)-α-pinene, this reagent offers high levels of stereocontrol, making it an invaluable tool for chemists.[4][5]

Structure and Properties

(-)-Diisopinocampheylchloroborane consists of a central boron atom bonded to a chlorine atom and two isopinocampheyl groups derived from (+)-α-pinene.

-

IUPAC Name: chloro-bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane[6]

-

Synonyms: (-)-DIP-Chloride, (-)-Ipc₂BCl, (-)-B-Chlorodiisopinocampheylborane[6][7][8]

-

InChI: InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3[9]

-

InChIKey: PSEHHVRCDVOTID-VMAIWCPRSA-N[6]

-

Canonical SMILES: CC1C2CC(C1)C(C2(C)C)B(Cl)C3CC4CC(C3C)C4(C)C[9]

Physical and Chemical Properties

The quantitative properties of (-)-Diisopinocampheylchloroborane are summarized in the table below. It is typically supplied as a solution in solvents like heptane (B126788) or hexanes.[7][10] It is sensitive to air and moisture.[11]

| Property | Value | Reference(s) |

| CAS Number | 85116-37-6 | [6][7][8] |

| Molecular Weight | 320.75 g/mol | [8][9] |

| Appearance | Colorless solution or solid | [10] |

| Melting Point | 52-56 °C | [7][8] |

| Boiling Point | 66-69 °C | [8] |

| Density | 0.954 g/mL at 25 °C | [8] |

| Optical Rotation | [α]²⁰/D ~ -51° (neat) | [8] |

| Solubility | Soluble in chloroform, heptane, THF, diethyl ether | [10][12] |

Spectroscopic Data

Synthesis of (-)-Diisopinocampheylchloroborane

(-)-Diisopinocampheylchloroborane is prepared from the corresponding enantiomer of α-pinene. The (-)-enantiomer of the reagent is synthesized from (+)-α-pinene.

The synthesis typically involves two main steps:

-

Hydroboration: (+)-α-Pinene undergoes hydroboration with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS), to form (-)-Diisopinocampheylborane (Ipc₂BH).[12]

-

Chlorination: The resulting Ipc₂BH is then treated with hydrogen chloride (HCl) to replace the hydride with a chloride, yielding (-)-Diisopinocampheylchloroborane.[13]

An in situ preparation method has also been developed to avoid the isolation of the highly air- and water-sensitive Ipc₂BH intermediate.[11][14]

Mechanism of Asymmetric Reduction

The primary utility of (-)-DIP-Chloride is the asymmetric reduction of prochiral ketones.[1] The reagent is a more reactive and better Lewis acid than related borane reagents like Alpine-Borane.[4] The reduction proceeds via a six-membered, boat-like transition state, which accounts for the high degree of stereoselectivity.

The key steps are:

-

Coordination: The Lewis acidic boron atom of (-)-DIP-Chloride coordinates to the carbonyl oxygen of the ketone.

-

Hydride Transfer: A hydride is transferred from the β-carbon of one of the isopinocampheyl groups to the carbonyl carbon. This transfer occurs through a highly organized, six-membered cyclic transition state.

-

Stereocontrol: The steric bulk of the isopinocampheyl ligands dictates the facial selectivity of the reduction. The ketone orients itself to minimize steric interactions between its larger (R_L) and smaller (R_S) substituents and the chiral ligands of the borane, leading to the preferential formation of one enantiomer of the alcohol.[5]

Experimental Protocols

General Protocol for Asymmetric Reduction of a Ketone

This protocol is a representative example for the reduction of an aralkyl ketone, such as acetophenone, to the corresponding chiral alcohol.[12]

Materials:

-

(-)-Diisopinocampheylchloroborane ((-)-Ipc₂BCl) solution (e.g., 2M in heptane)

-

Prochiral ketone (e.g., acetophenone)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

-

Pentane (B18724) or Hexane

-

Standard glassware (flame-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

-

Reagent Addition: Under an inert atmosphere, charge the flask with the required volume of the (-)-DIP-Chloride solution. Dilute with anhydrous THF.

-

Cooling: Cool the stirred solution to the desired temperature, typically between -25 °C and 0 °C.

-

Substrate Addition: Slowly add a solution of the ketone in anhydrous THF to the cold (-)-DIP-Chloride solution over 15-30 minutes.

-

Reaction: Stir the reaction mixture at the same temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to several days depending on the substrate.[3][15]

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Add an appropriate solvent like pentane or diethyl ether to the residue.

-

To break the stable borinate ester complex, add diethanolamine and stir the mixture vigorously for 3-4 hours at room temperature. This will precipitate the diethanolamine-boron complex as a white solid.[3]

-

-

Isolation and Purification:

-

Filter the solid precipitate through a pad of Celite or silica (B1680970) gel and wash it thoroughly with pentane.

-

The filtrate contains the desired chiral alcohol.

-

Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified further by flash column chromatography or distillation to yield the enantiomerically enriched alcohol.[12]

-

-

Analysis: Determine the enantiomeric excess (% ee) of the product using chiral HPLC or GC analysis.

Applications in Research and Drug Development

(-)-DIP-Chloride is a cornerstone reagent for introducing chirality in organic synthesis. Its reliability and high enantioselectivity have made it a popular choice in both academic research and industrial processes.

-

Synthesis of Chiral Alcohols: Its most common application is the reduction of a wide range of prochiral ketones, including aralkyl, dialkyl, and α-fluoroalkyl ketones, to produce secondary alcohols with high enantiomeric excess.[1][3][15]

-

Pharmaceutical Intermediates: The synthesis of chiral alcohols is a critical step in the production of many active pharmaceutical ingredients (APIs). (-)-DIP-Chloride has been used in the synthesis of intermediates for drugs such as Tomoxetine and Fluoxetine.[14]

-

Synthesis of β-Amino Alcohols: The reagent is employed in the preparation of anti-β-amino alcohols, which are important structural motifs in many biologically active molecules.[3]

-

Chiral Lewis Acid: It can also function as a chiral Lewis acid catalyst to promote enantioselective reactions, such as the Pictet-Spengler reaction.[3]

Performance in Asymmetric Reductions

The enantioselectivity of (-)-DIP-Chloride is highly dependent on the structure of the ketone substrate. It is particularly effective for ketones where there is a significant steric or electronic difference between the two substituents.

| Substrate Class | Enantioselectivity (% ee) | Notes | Reference(s) |

| Aralkyl Ketones | Excellent (often >95%) | One of the best reagents for this class of ketones. | [1][4] |

| α-Tertiary Alkyl Ketones | High | Reduces α-tertiary alkyl ketones with high enantioselectivity. | [14] |

| Alkyl Trifluoromethyl Ketones | Very High (87-92%) | The trifluoromethyl group acts as the sterically demanding group, often leading to predictable and high levels of stereocontrol. | [3][15] |

| α-Keto Esters | High to Excellent (82-99%) | An efficient reagent for the reduction of α-keto esters at low temperatures. | [16] |

| Unhindered Dialkyl Ketones | Poor | Less effective for simple, unhindered aliphatic ketones where steric differentiation is minimal. | [3] |

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane | C20H34BCl | CID 11131038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (-)-Diisopinocampheyl chloroborane | 85116-37-6 [chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound | C20H34BCl | CID 4076588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. EP0478062A1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (-)-Diisopinocampheylchloroborane from α-Pinene: An In-Depth Technical Guide

Abstract

(-)-Diisopinocampheylchloroborane ((-)-DIP-Chloride™) is a highly versatile and stereoselective chiral reducing agent pivotal in asymmetric synthesis. Its efficacy in the reduction of prochiral ketones to optically active secondary alcohols has made it an indispensable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the synthesis of (-)-diisopinocampheylchloroborane from the readily available chiral precursor, (-)-α-pinene. Particular emphasis is placed on a practical, one-pot in situ preparation method that circumvents the need to isolate the air- and moisture-sensitive diisopinocampheylborane (B13816774) intermediate, rendering it suitable for large-scale applications.[1][2][3] Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its implementation in the laboratory.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of robust and efficient methods for asymmetric synthesis. Chiral boranes, pioneered by Herbert C. Brown, have emerged as powerful reagents for achieving high levels of enantioselectivity.[4] Among these, (-)-diisopinocampheylchloroborane has gained prominence due to its exceptional performance in the asymmetric reduction of a wide range of ketones.[3]

The synthesis of (-)-diisopinocampheylchloroborane commences with the hydroboration of (-)-α-pinene, a naturally occurring chiral terpene. The traditional approach involves the isolation of the intermediate, diisopinocampheylborane ((Ipc)₂BH), which is subsequently converted to the desired chloroborane (B76620).[3] However, the sensitivity of (Ipc)₂BH to air and moisture presents significant handling challenges, particularly on a larger scale.[5] This guide focuses on a more practical one-pot synthesis that generates (-)-diisopinocampheylchloroborane in situ, allowing for its immediate use in subsequent asymmetric reduction reactions.[1][2][3]

Synthesis of (-)-Diisopinocampheylchloroborane

The synthesis of (-)-diisopinocampheylchloroborane is a two-step process initiated by the hydroboration of (-)-α-pinene with a borane (B79455) reagent, followed by the introduction of a chloride source.

Reaction Scheme

The overall transformation can be represented as follows:

Figure 1: Overall reaction scheme for the synthesis of (-)-diisopinocampheylchloroborane.

One-Pot In Situ Preparation

A significant advancement in the preparation of (-)-diisopinocampheylchloroborane is the development of a one-pot procedure where the intermediate diisopinocampheylborane is not isolated.[1][2][3] This method offers operational simplicity and is more amenable to industrial applications.[6] The process involves the slow addition of borane methyl sulfide (B99878) (BMS) to (-)-α-pinene in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), at a reduced temperature. The resulting slurry of diisopinocampheylborane is then treated directly with a solution of hydrogen chloride in THF to generate (-)-diisopinocampheylchloroborane.[3]

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and properties of (-)-diisopinocampheylchloroborane.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₃₄BCl | [7] |

| Molecular Weight | 320.75 g/mol | [8] |

| Melting Point | 52-56 °C | [8] |

| Appearance | White solid (isolated) | [9] |

| Typical Solvent for in situ prep. | Tetrahydrofuran (THF) | [3] |

| Typical Reagent Purity | Used in situ | [1][5] |

Table 1: Physicochemical properties of (-)-diisopinocampheylchloroborane.

The enantiomeric excess (ee) of the final alcohol product from the reduction of a prochiral ketone is a critical measure of the effectiveness of the chiral reducing agent. The in situ prepared (-)-diisopinocampheylchloroborane has been shown to provide comparable enantioselectivity to the isolated reagent.[1][3]

| Ketone Substrate | Reduction Method | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Acetophenone | in situ Ipc₂BCl | 88 | 93 | [1] |

| Acetophenone | Isolated Ipc₂BCl | 97 | 94 | [1] |

Table 2: Comparison of in situ prepared and isolated Ipc₂BCl in the reduction of acetophenone.

Detailed Experimental Protocol: One-Pot In Situ Preparation

This protocol is adapted from the literature for the laboratory-scale synthesis of (-)-diisopinocampheylchloroborane for immediate use.[3]

Materials:

-

(-)-α-Pinene (high enantiomeric purity recommended)

-

Borane methyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrogen chloride (solution in THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for air-sensitive reactions (e.g., Schlenk line, septa, syringes)

Procedure:

-

Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

-

Initial Reaction: Cool the flask to 0 °C using an ice bath. Under a positive pressure of inert gas, charge the flask with anhydrous THF followed by borane methyl sulfide (1.0 equivalent).

-

Addition of α-Pinene: Slowly add (-)-α-pinene (2.2 equivalents) dropwise to the stirred solution, ensuring the internal temperature is maintained below 5 °C. A white precipitate of diisopinocampheylborane should form within an hour.[3][10]

-

Aging: Stir the resulting slurry at 0-5 °C for approximately 18 hours.[3][10]

-

Formation of Chloroborane: To the slurry, add a solution of hydrogen chloride in THF (1.0 equivalent) dropwise, maintaining the temperature below 5 °C. Caution: Hydrogen gas is evolved during this step.[3][10] The mixture should become a clear solution.

-

Final Aging: Age the clear solution of (-)-diisopinocampheylchloroborane for an additional 15-30 minutes at 0 °C.

-

Use: The resulting solution of (-)-diisopinocampheylchloroborane is now ready for the direct addition of the prochiral ketone substrate for asymmetric reduction.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the one-pot in situ synthesis of (-)-diisopinocampheylchloroborane.

Caption: Workflow for the one-pot synthesis of (-)-diisopinocampheylchloroborane.

Signaling Pathway Analogy: Reagent Transformation

The transformation of the borane species can be visualized as a signaling pathway.

Caption: Transformation pathway of the borane reagent.

Conclusion

The one-pot in situ synthesis of (-)-diisopinocampheylchloroborane from (-)-α-pinene represents a significant process improvement over traditional methods that require the isolation of the sensitive diisopinocampheylborane intermediate. This streamlined approach is not only more practical and scalable but also delivers a chiral reducing agent of comparable efficacy for the asymmetric synthesis of valuable chiral alcohols. The detailed protocol and supporting data provided in this guide are intended to equip researchers and professionals in drug development with the necessary information to confidently implement this important synthetic transformation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]

- 5. EP0478062B1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]

- 6. US5545758A - Process for the preparation of diisopinocampheylchloroborane - Google Patents [patents.google.com]

- 7. (-)-Diisopinocampheyl chloroborane | C20H34BCl | CID 4076588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. EP0478062A1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]

The Core Mechanism of (-)-Diisopinocampheylchloroborane in Asymmetric Ketone Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Diisopinocampheylchloroborane, commonly abbreviated as (-)-DIP-Chloride or (-)-Ipc₂BCl, stands as a cornerstone reagent in modern asymmetric synthesis. Derived from the readily available chiral pool of (+)-α-pinene, it offers a highly effective and predictable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. These products are often pivotal intermediates in the synthesis of pharmaceuticals and other complex chiral molecules. This technical guide provides an in-depth exploration of the mechanism of action of (-)-DIP-Chloride, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical research and drug development.

Introduction

The precise control of stereochemistry is a critical challenge in the synthesis of bioactive molecules. Chiral alcohols, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals. The development of reliable methods for their stereoselective synthesis is therefore of paramount importance. (-)-Diisopinocampheylchloroborane is a powerful stoichiometric chiral reducing agent that has gained widespread use due to its high enantioselectivity for a broad range of ketone substrates, especially aralkyl, α-hindered, and α-perfluoroalkyl ketones.[1] This guide will elucidate the underlying principles that govern its stereochemical control.

Mechanism of Action: A Stepwise Perspective

The enantioselectivity of ketone reduction by (-)-DIP-Chloride is orchestrated through a well-defined, sterically controlled transition state. The accepted mechanism involves a transfer hydrogenation process.[2]

Step 1: Lewis Acid-Base Coordination The reaction initiates with the coordination of the lone pair of electrons on the carbonyl oxygen of the prochiral ketone to the Lewis acidic boron atom of (-)-DIP-Chloride. This coordination activates the ketone towards reduction.

Step 2: The Six-Membered Boat-Like Transition State Following coordination, the complex adopts a highly ordered, six-membered boat-like transition state.[3] In this arrangement, the hydride is transferred from one of the isopinocampheyl groups to the carbonyl carbon.

Step 3: Stereodifferentiation The key to the high enantioselectivity lies in the steric bulk of the two isopinocampheyl ligands derived from (+)-α-pinene. These bulky groups effectively shield one face of the coordinated ketone. To minimize steric repulsion between the larger substituent on the ketone and the isopinocampheyl groups, the ketone orients itself in a preferred conformation within the transition state. This forces the hydride transfer to occur selectively to the less sterically hindered face of the carbonyl group. When using (-)-DIP-Chloride, which is derived from (+)-α-pinene, this typically results in the formation of the (S)-alcohol.[3]

Step 4: Product Release After the hydride transfer, the resulting alkoxyborane intermediate is then hydrolyzed during the workup step to release the chiral secondary alcohol and the boron byproducts.

Quantitative Data: Enantioselectivity Across Various Ketones

The efficacy of (-)-DIP-Chloride is demonstrated by the high enantiomeric excess (ee) achieved for a diverse range of prochiral ketones. The following table summarizes representative data.

| Ketone Substrate | Product Configuration | Enantiomeric Excess (ee, %) | Yield (%) | Conditions |

| Acetophenone (B1666503) | S | 92-98 | ~80-90 | Diethyl ether or THF, -25 °C |

| 1-Naphthyl trifluoromethyl ketone | S | 91 | - | rt, 1-3 days |

| 2-Naphthyl trifluoromethyl ketone | S | 78 | - | rt, 1-3 days |

| 1,1,1-Trifluoro-2-octanone | S | 91 | - | - |

| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | - | ≥99 | - | - |

| Methyl 2-acetylbenzoate | - | 97 | 87 | Diethyl ether, -25 °C |

| 2-Aminoacetophenones | - | 75-99 | Good to Excellent | -78 °C |

| α-Keto Esters | - | 82-≥99 | - | Low Temperatures |

| γ-Keto Esters | - | 82-≥99 | - | - |

Note: Yields and ee% can vary based on specific reaction conditions, purity of the reagent, and the workup procedure.

Experimental Protocols

Anhydrous conditions are crucial for the successful application of (-)-DIP-Chloride, as it is sensitive to moisture.

Preparation of (-)-Diisopinocampheylchloroborane from (+)-α-Pinene

This protocol describes a two-step procedure for the synthesis of (-)-DIP-Chloride.

Materials:

-

(+)-α-Pinene (of high enantiomeric purity)

-

Borane-dimethyl sulfide (B99878) complex (BMS)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous hydrogen chloride (HCl) in diethyl ether

Procedure:

-

Hydroboration: To a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer and a dropping funnel, add borane-dimethyl sulfide complex (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Add (+)-α-pinene (2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C. A white precipitate of diisopinocampheylborane (B13816774) will form.

-

Stir the resulting slurry at 0 °C for at least 2 hours to ensure complete reaction.

-

Chlorination: To the slurry of diisopinocampheylborane at 0 °C, slowly add a solution of anhydrous HCl in diethyl ether (1.0 eq). Hydrogen gas will evolve.

-

Allow the reaction mixture to warm to room temperature and stir until the solution becomes clear. The resulting solution of (-)-DIP-Chloride in THF/diethyl ether is ready for use. For long-term storage, the solvent can be removed under reduced pressure, and the solid (-)-DIP-Chloride can be stored under an inert atmosphere.

General Protocol for the Asymmetric Reduction of a Prochiral Ketone (e.g., Acetophenone)

Materials:

-

(-)-Diisopinocampheylchloroborane solution (prepared as above or commercially available)

-

Acetophenone

-

Anhydrous diethyl ether or THF

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve acetophenone (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to -25 °C using a dry ice/acetone bath.

-

Addition of (-)-DIP-Chloride: To the stirred ketone solution, add the solution of (-)-DIP-Chloride (~1.1-1.2 eq) dropwise via a syringe, ensuring the internal temperature remains below -20 °C.

-

Reaction Monitoring: Stir the reaction mixture at -25 °C. The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete (typically within a few hours), quench the reaction by the slow addition of methanol at low temperature.

-

Remove the cooling bath and allow the mixture to warm to room temperature. Evaporate the solvent under reduced pressure.

-

To the residue, add diethyl ether and then diethanolamine (2.2 eq) to precipitate the boron byproducts as a white solid complex.

-

Stir the mixture for at least 30 minutes.

-

Filter the mixture through a pad of Celite or silica (B1680970) gel, washing the solid with fresh diethyl ether.

-

Purification: The combined filtrate is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude chiral alcohol.

-

The product, (S)-1-phenylethanol, can be further purified by distillation or column chromatography. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthesis of (-)-DIP-Chloride and its application in asymmetric ketone reduction.

Caption: Experimental workflow for the asymmetric reduction of a ketone with (-)-DIP-Chloride.

Caption: A simplified representation of the boat-like transition state in (-)-DIP-Chloride reduction.

Conclusion

(-)-Diisopinocampheylchloroborane is a highly valuable and reliable reagent for the asymmetric reduction of prochiral ketones. Its mechanism of action, proceeding through a well-organized, sterically demanding boat-like transition state, provides a robust rationale for the high levels of enantioselectivity observed. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of this mechanism, coupled with access to reliable experimental protocols, is essential for the successful application of this powerful synthetic tool. The data and procedures presented in this guide offer a solid foundation for the implementation and optimization of (-)-DIP-Chloride mediated reductions in the laboratory.

References

Spectroscopic and Synthetic Profile of (-)-Diisopinocampheylchloroborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of (-)-Diisopinocampheylchloroborane, a vital reagent in asymmetric synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering detailed data and procedural insights.

Spectroscopic Data

The structural elucidation and characterization of (-)-Diisopinocampheylchloroborane are critically dependent on various spectroscopic techniques. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. For organoboranes like (-)-Diisopinocampheylchloroborane, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | Data not available in searched literature | The proton NMR spectrum would show complex multiplets in the aliphatic region, corresponding to the isopinocampheyl framework. |

| ¹³C NMR | Data not available in searched literature | The carbon NMR spectrum would display distinct signals for the 20 carbon atoms of the two isopinocampheyl groups. |

| ¹¹B NMR | Data not available in searched literature | The ¹¹B NMR chemical shift is a key indicator of the coordination state and electronic environment of the boron atom. For tricoordinate boranes, these shifts are typically found in a characteristic downfield region. |

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| ~2900-3000 | C-H stretching (alkane) | Strong |

| ~1465 | C-H bending (-CH₂-) | Medium |

| ~1375 | C-H bending (-CH₃) | Medium |

| ~800-600 | B-Cl stretching | Strong |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

General NMR Spectroscopy Protocol

NMR spectra are typically recorded on a spectrometer operating at a specific frequency for each nucleus (e.g., 400 MHz for ¹H NMR). The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and a small amount of a reference standard, like tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm. For ¹¹B NMR, an external reference, such as BF₃·OEt₂, is often used.

General IR Spectroscopy Protocol

Infrared spectra are commonly obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent that does not have interfering absorptions in the regions of interest. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Synthesis of (-)-Diisopinocampheylchloroborane

The synthesis of (-)-Diisopinocampheylchloroborane is a well-established procedure that starts from the readily available chiral precursor, (-)-α-pinene.

Synthetic Workflow

The general workflow for the synthesis of (-)-Diisopinocampheylchloroborane involves two main steps: hydroboration followed by chlorination.

Caption: Synthesis of (-)-Diisopinocampheylchloroborane.

Detailed Experimental Protocol: Synthesis

-

Hydroboration: To a solution of borane-dimethyl sulfide (B99878) complex in an anhydrous etheral solvent such as tetrahydrofuran (B95107) (THF), two equivalents of (-)-α-pinene are added dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred and allowed to warm to room temperature, and stirring is continued for several hours to ensure the complete formation of diisopinocampheylborane.

-

Chlorination: The resulting solution of diisopinocampheylborane is cooled to 0 °C, and anhydrous hydrogen chloride (gas or a solution in an etheral solvent) is bubbled through or added dropwise. The reaction is monitored until the conversion to (-)-Diisopinocampheylchloroborane is complete. The product is typically used in situ or can be isolated for future use.

A Technical Guide to the Discovery and History of Chiral Borane Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure compounds is a critical endeavor in modern chemistry, particularly within the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry. Chiral borane (B79455) reagents have emerged as a cornerstone of asymmetric synthesis, providing powerful and predictable methods for creating stereogenic centers. This guide offers an in-depth exploration of the seminal discoveries, key reagents, and historical development of this indispensable class of molecules, from the foundational work on hydroboration to the development of highly efficient catalytic systems.

The journey of chiral boranes began with the pioneering work of Herbert C. Brown, whose exploration of organoboranes earned him the Nobel Prize in Chemistry in 1979.[1] His discoveries laid the groundwork for the development of the first stoichiometric chiral borane reagents, which, while effective, were required in large quantities. Subsequent innovations led to the creation of highly efficient catalytic systems, most notably the oxazaborolidine catalysts, which have revolutionized the enantioselective reduction of ketones and other functional groups.[2][3] These advancements have made chiral boranes essential tools in the synthesis of complex molecules, including numerous pharmaceuticals like the antidepressant Prozac and the cholesterol-lowering drug Lipitor.[1][4]

Foundational Work: Herbert C. Brown and Hydroboration

The story of chiral borane reagents is inextricably linked to the broader field of organoborane chemistry, pioneered by Herbert C. Brown. His work, which began in the 1950s, transformed boranes from chemical curiosities into indispensable synthetic tools.[4][5]

Discovery of Hydroboration: Brown and his students discovered that diborane (B8814927) (B₂H₆) adds rapidly and quantitatively to alkenes and alkynes at room temperature in ether solvents.[6] This reaction, termed hydroboration, proceeds with remarkable chemo-, regio-, and stereoselectivity. The boron atom adds to the less substituted carbon of the double bond, and the addition occurs in a syn fashion. Subsequent oxidation of the resulting organoborane provides an alcohol, effectively achieving an anti-Markovnikov hydration of the alkene.

The Nobel Prize: For his development of hydroboration and the subsequent exploration of the rich chemistry of organoboranes, H.C. Brown was awarded the Nobel Prize in Chemistry in 1979.[1][7] This work laid the essential theoretical and practical foundation upon which the entire field of asymmetric borane chemistry was built.

Logical Progression of Chiral Borane Reagent Development

The development of chiral borane reagents followed a logical progression from stoichiometric to catalytic systems, driven by the pursuit of greater efficiency and broader applicability.

Caption: Evolution from Brown's foundational work to modern catalytic systems.

Stoichiometric Chiral Borane Reagents

The first generation of chiral borane reagents were used in stoichiometric amounts. They were derived from readily available chiral natural products, most notably α-pinene.

Diisopinocampheylborane (Ipc₂BH)

In a landmark 1961 report, Brown and Zweifel introduced the first practical chiral hydroborating agent, diisopinocampheylborane (Ipc₂BH).[8][9] This reagent is prepared by the reaction of two equivalents of the chiral terpene α-pinene with borane.[8][10]

Ipc₂BH proved highly effective for the asymmetric hydroboration of less sterically hindered cis-alkenes, affording chiral alcohols with high enantiomeric purity after oxidation.[9][11] However, its large steric bulk limited its utility for more hindered or trans-alkenes.[9]

Midland's Alpine-Borane®

To address the limitations of Ipc₂BH, M. Mark Midland developed B-3-pinanyl-9-borabicyclo[3.3.1]nonane, commercially known as Alpine-Borane.[12][13] This reagent is prepared by reacting (+)- or (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN).[12]

Alpine-Borane is particularly effective for the asymmetric reduction of prochiral ketones, especially those containing a sterically undemanding group like an alkyne.[12][14][15] The reduction proceeds via a boat-like transition state where the carbonyl coordinates to the boron atom, followed by an intramolecular hydride transfer from the pinane (B1207555) moiety to the carbonyl carbon.[12] While highly effective for certain substrates, reductions of sterically demanding ketones can be slow and may exhibit lower enantioselectivity due to a competing reduction pathway involving dissociation of the reagent.[16]

Quantitative Data for Stoichiometric Reagents

The performance of these early reagents is highly substrate-dependent. Below is a summary of representative results.

| Substrate (Ketone) | Reagent | Conditions | Yield (%) | e.e. (%) | Product Config. | Reference |

| 1-Octyn-3-one (B3050644) | (+)-Alpine-Borane | THF, 25°C, 2h | 97 | 100 | R | [16] |

| Phenyl Propargyl Ketone | (+)-Alpine-Borane | THF, 25°C | 92 | 91 | R | [16] |

| Acetophenone (B1666503) | (+)-Alpine-Borane | Neat, 25°C, 120h | 100 | 90 | R | [16] |

| 2-Butanone | (+)-Alpine-Borane | THF, 25°C | - | 15 | R | [16] |

| Octanoyl cyanide | (+)-Alpine-Borane | THF, 0°C, 1h | 88 | 91 | R | [16][17] |

Catalytic Chiral Borane Reagents: The Oxazaborolidines

The development of reagents that could be used in catalytic quantities marked a major leap forward in efficiency and practicality. This era is defined by the discovery and application of chiral oxazaborolidines.

Itsuno's Reagent

In 1981, the Itsuno group reported the first use of a chiral amino alcohol-borane complex for the enantioselective reduction of ketones.[3][18] They found that a mixture of a chiral 1,2-amino alcohol and borane formed a species capable of reducing ketones with high enantioselectivity. This laid the crucial groundwork for the development of a truly catalytic system.

The Corey-Bakshi-Shibata (CBS) Catalyst

Building on Itsuno's work, the laboratory of E.J. Corey reported in 1987 a highly efficient and stable oxazaborolidine catalyst, now famously known as the Corey-Bakshi-Shibata (CBS) catalyst.[18][19][20] This catalyst, typically derived from the amino acid proline, can be prepared, isolated, and stored, and it exhibits excellent air and moisture stability.[19][21][22]

The CBS reduction allows for the highly enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols using only a catalytic amount of the oxazaborolidine (typically 2-10 mol%) with a stoichiometric borane source like borane-THF or borane-dimethyl sulfide (B99878) (BMS).[15][22][23] The reaction is praised for its high enantioselectivity (often >95% ee), broad substrate scope, and predictable stereochemical outcome.[24]

Catalytic Cycle of the CBS Reduction

The mechanism of the CBS reduction is well-understood and is key to its predictability.[21][25]

-

Catalyst Activation: The borane source (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[21][26]

-

Substrate Coordination: The electron-rich oxygen of the ketone coordinates to the now highly Lewis-acidic endocyclic boron. This coordination is sterically directed; the ketone orients itself to place its larger substituent (RL) away from the bulky group on the catalyst, and its smaller substituent (RS) closer.[18][19]

-

Hydride Transfer: A face-selective, intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon via a rigid, six-membered ring transition state.[21]

-

Product Release & Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to re-enter the catalytic cycle.[19][21] An acidic workup hydrolyzes the alkoxyborane to yield the final chiral alcohol.[21]

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Quantitative Data for CBS Reduction

The CBS reduction provides excellent enantioselectivity across a broad range of ketone substrates.

| Substrate (Ketone) | Catalyst System | Yield (%) | e.e. (%) | Reference(s) |

| Acetophenone | (S)-Me-CBS + BH₃•THF | 95 | 97 (R) | [18][24] |

| 1-Tetralone | (S)-Me-CBS + BH₃•THF | 98 | 98 (S) | [24] |

| α,β-Unsaturated Ketones | (S)-Me-CBS + BH₃•SMe₂ | >90 | >95 | [23][24] |

| Dialkyl Ketones | (S)-Bu-CBS + BH₃•THF | >90 | >90 | [24] |

| Trihalomethyl Ketones | (S)-Me-CBS + Catecholborane | >85 | >98 | [24] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. The following protocols are representative of the synthesis and application of key chiral borane reagents.

Protocol 1: Asymmetric Reduction of an α,β-Acetylenic Ketone using Alpine-Borane®

This procedure is adapted from the literature for the reduction of 1-octyn-3-one.[16]

-

Apparatus Setup: Assemble a flame-dried, 100-mL round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of argon or nitrogen.

-

Substrate Addition: In the flask, dissolve 1-octyn-3-one (10 mmol, 1.24 g) in 10 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Reagent Addition: While stirring at room temperature (25°C), add a 0.5 M solution of (+)-Alpine-Borane® in THF (22 mL, 11 mmol, 1.1 equivalents) dropwise via syringe over 10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 25°C for 2-4 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, carefully add ethanolamine (B43304) (0.5 mL) to the flask and stir for 15 minutes to decompose any excess borane reagents.

-

Workup: Remove the THF under reduced pressure. To the residue, add diethyl ether (30 mL) and water (15 mL) and stir vigorously for 20 minutes to hydrolyze the intermediate borinic ester. Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solution in vacuo. Purify the crude alcohol by vacuum distillation or silica (B1680970) gel chromatography.

-

Analysis: Determine the final yield and assess the enantiomeric excess (e.e.) by chiral HPLC or by derivatization (e.g., Mosher's ester analysis) followed by NMR or GC analysis.

Protocol 2: General Procedure for CBS-Catalyzed Asymmetric Reduction of a Ketone

This protocol is a general method for the reduction of a ketone like acetophenone, adapted from established procedures.[2]

-

Apparatus Setup: To a flame-dried, argon-purged flask equipped with a magnetic stir bar and septum, add a solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (B28343) (e.g., 1 M solution, 0.1 eq).

-

Catalyst Activation: Cool the solution to 0°C in an ice bath. Slowly add a borane-THF complex (1.0 M solution in THF, 0.6 eq) dropwise. Stir for 10 minutes at 0°C.

-

Substrate Addition: Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF to the catalyst solution at 0°C.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Quenching: Upon completion, cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of methanol.

-

Workup: Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with diethyl ether (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography.

-

Analysis: Determine the yield and enantiomeric excess of the product alcohol.

Experimental Workflow Diagram

References

- 1. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 2. benchchem.com [benchchem.com]

- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Notes on Herbert C. Brown: A Dissenting View [unacademy.com]

- 5. Herbert Charles Brown [chemistry.msu.edu]

- 6. soci.org [soci.org]

- 7. nationalmedals.org [nationalmedals.org]

- 8. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]

- 9. mdpi.org [mdpi.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Alpine borane - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. chemtube3d.com [chemtube3d.com]

- 15. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 19. m.youtube.com [m.youtube.com]

- 20. CBS Catalysts [sigmaaldrich.com]

- 21. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 22. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]

- 23. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 26. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

(-)-Diisopinocampheylchloroborane: A Technical Guide for Asymmetric Synthesis

Abstract: This technical guide provides a comprehensive overview of (-)-Diisopinocampheylchloroborane, a pivotal reagent in modern asymmetric synthesis. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, provides in-depth experimental protocols for its preparation and application, and elucidates the mechanism of its renowned stereoselective reductions. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

(-)-Diisopinocampheylchloroborane, commonly referred to as (-)-DIP-Chloride™, is a chiral organoborane reagent widely employed for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] Its efficacy and high stereoselectivity have established it as an invaluable tool in the synthesis of complex chiral molecules, particularly within the pharmaceutical and fine chemical industries.[2] The steric bulk and defined stereochemistry of the isopinocampheyl ligands are fundamental to its ability to discriminate between the enantiotopic faces of a carbonyl group, leading to the formation of one enantiomer of the alcohol in high excess.

Chemical and Physical Properties

(-)-Diisopinocampheylchloroborane is commercially available, typically as a solution in heptane (B126788) or hexanes.[3][4] It can also be prepared in situ from its parent borane (B79455).[5]

Table 1: Physicochemical Properties of (-)-Diisopinocampheylchloroborane

| Property | Value | Reference(s) |

| IUPAC Name | chloro-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | [6] |

| Synonyms | (-)-B-Chlorodiisopinocampheylborane, (-)-DIP-Chloride™ | [6] |

| CAS Number | 85116-37-6 | [3][6] |

| Molecular Formula | C₂₀H₃₄BCl | [4][6] |

| Molecular Weight | 320.75 g/mol | [4] |

| Appearance | Colorless to light yellow solution | [7] |

| Melting Point | 52-56 °C (for the solid) | [3] |

| Density | 0.895 g/mL at 25 °C (for a 50-65 wt. % solution in heptane) | [4] |

| Specific Rotation, [α]D | -51° (c=neat) |

Spectroscopic Data

Table 2: Expected Spectroscopic Data for (-)-Diisopinocampheylchloroborane

| Spectrum Type | Expected Characteristic Peaks |

| ¹H NMR | Complex multiplets in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to the protons of the two isopinocampheyl groups. |

| ¹³C NMR | Multiple signals in the aliphatic region (approx. 20-50 ppm) for the sp³ hybridized carbons of the bicyclic framework. |

| ¹¹B NMR | A broad signal characteristic of a tricoordinate boron atom, with the chemical shift influenced by the chloro and two carbon substituents. |

| FT-IR (cm⁻¹) | C-H stretching vibrations (alkane) around 2850-2960 cm⁻¹; C-H bending vibrations around 1370-1465 cm⁻¹; B-Cl stretching vibrations. |

Experimental Protocols

In-Situ Preparation of (-)-Diisopinocampheylchloroborane

This protocol describes the one-pot synthesis of (-)-Diisopinocampheylchloroborane from (+)-α-pinene, which is often more practical for large-scale operations as it avoids the isolation of the air- and moisture-sensitive diisopinocampheylborane (B13816774) intermediate.[5]

Materials:

-

(+)-α-Pinene

-

Borane-dimethyl sulfide (B99878) complex (BMS)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous hydrogen chloride (HCl) in a suitable solvent (e.g., diethyl ether or THF)

-

Nitrogen or Argon atmosphere setup

-

Dry glassware

Procedure:

-

Under an inert atmosphere, charge a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel with borane-dimethyl sulfide complex (1.0 equivalent) dissolved in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add (+)-α-pinene (2.1 equivalents) dropwise to the stirred BMS solution, maintaining the temperature at or below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for at least 6 hours, during which a white precipitate of diisopinocampheylborane will form.

-

To the resulting slurry, slowly add a solution of anhydrous hydrogen chloride (1.0 equivalent) at 0 °C. Vigorous gas evolution (hydrogen) will be observed.

-

After the gas evolution ceases, the mixture should become a clear, colorless to pale yellow solution. The solution of (-)-Diisopinocampheylchloroborane is now ready for use in subsequent reactions.

Asymmetric Reduction of a Prochiral Ketone (Example: Acetophenone)

This protocol details the enantioselective reduction of acetophenone (B1666503) to (S)-1-phenylethanol using the in-situ prepared (-)-Diisopinocampheylchloroborane.

Materials:

-

Solution of (-)-Diisopinocampheylchloroborane in THF (from Protocol 4.1)

-

Acetophenone

-

Anhydrous diethyl ether or THF

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard workup and purification equipment

Procedure:

-

In a separate dry flask under an inert atmosphere, dissolve acetophenone (1.0 equivalent) in anhydrous THF.

-

Cool the acetophenone solution to -25 °C using a suitable cooling bath.

-

Slowly add the pre-prepared solution of (-)-Diisopinocampheylchloroborane (1.1 equivalents) to the stirred ketone solution.

-

Maintain the reaction at -25 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to several days depending on the substrate.

-

Once the reaction is complete, quench the reaction by the slow addition of diethanolamine (2.5 equivalents) at 0 °C. This will form a solid precipitate of the boron-amine complex.

-

Stir the mixture at room temperature for 1 hour.

-

Add pentane to the mixture to ensure complete precipitation of the boron complex.

-

Filter the solid precipitate through a pad of Celite and wash the filter cake with fresh pentane.

-

Combine the filtrate and washings, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield enantiomerically enriched (S)-1-phenylethanol. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Mechanism of Asymmetric Reduction

The asymmetric reduction of a prochiral ketone with (-)-Diisopinocampheylchloroborane is believed to proceed through a six-membered, boat-like transition state.[8] The steric bulk of the two isopinocampheyl groups on the boron atom creates a highly chiral environment.

The ketone coordinates to the Lewis acidic boron atom. The hydride is then transferred from the β-carbon of one of the isopinocampheyl ligands to the carbonyl carbon of the ketone. The stereochemical outcome is dictated by the steric interactions between the substituents on the ketone (large, RL, and small, RS) and the isopinocampheyl groups in the transition state. The favored transition state is the one that minimizes these steric clashes, leading to the preferential formation of one enantiomer of the alcohol product.

Applications in Drug Development

The high enantioselectivity of (-)-Diisopinocampheylchloroborane has made it a valuable reagent in the synthesis of numerous pharmaceutical agents and their intermediates. For instance, it has been utilized in the synthesis of a key chiral intermediate for the Platelet-Activating Factor (PAF) antagonist MK-287.[9] In this synthesis, the asymmetric reduction of a prochiral ketone establishes the crucial stereocenter in the molecule with high enantiomeric excess. Its application extends to the synthesis of chiral alcohols that are precursors to a wide range of biologically active compounds.

Visualizations

Caption: Experimental workflow for the in-situ preparation and use of (-)-DIP-Chloride.

Caption: Simplified mechanism of asymmetric ketone reduction by (-)-DIP-Chloride.

References

- 1. (-)-Diisopinocampheyl chloroborane | 85116-37-6 [chemicalbook.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. rsc.org [rsc.org]

- 4. (+)-Diisopinocampheylchloroborane, 1.8M solution in hexanes, AcroSeal™, Thermo Scientific Chemicals 100 mL [thermofisher.com]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. 11B-NMR shielding effects in the closo borane series: sensitivity of shifts and their additivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 9. rsc.org [rsc.org]

(-)-Diisopinocampheylchloroborane: A Comprehensive Technical Guide for Asymmetric Synthesis

Introduction

(-)-Diisopinocampheylchloroborane, a chiral organoborane reagent, has established itself as a cornerstone in modern asymmetric synthesis. Its remarkable ability to achieve highly enantioselective reductions of prochiral ketones has made it an indispensable tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and mechanistic insights.

Chemical and Physical Properties

(-)-Diisopinocampheylchloroborane, also known as (-)-DIP-Chloride™, is a white solid that is highly sensitive to moisture and air. It is typically handled under an inert atmosphere.

| Property | Value |

| CAS Number | 85116-37-6 |

| Molecular Formula | C₂₀H₃₄BCl |

| Molecular Weight | 320.75 g/mol |

| Appearance | White solid |

| Solubility | Soluble in ethers (e.g., THF, diethyl ether) and hydrocarbons (e.g., pentane, hexanes) |

Synthesis

The most common and practical synthesis of (-)-Diisopinocampheylchloroborane involves a two-step process starting from the readily available chiral precursor, (+)-α-pinene.

Experimental Protocol: Synthesis of (-)-Diisopinocampheylchloroborane

Step 1: Preparation of (-)-Diisopinocampheylborane

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with anhydrous tetrahydrofuran (B95107) (THF).

-

Borane-dimethyl sulfide (B99878) complex (BMS, 1.0 equivalent) is added via syringe, and the solution is cooled to 0 °C in an ice bath.

-

(+)-α-pinene (2.0 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature below 5 °C. A white precipitate of (-)-diisopinocampheylborane will form.

-

The resulting slurry is stirred at 0 °C for approximately 2-4 hours to ensure complete reaction.

Step 2: Conversion to (-)-Diisopinocampheylchloroborane

-

To the slurry of (-)-diisopinocampheylborane at 0 °C, a solution of anhydrous hydrogen chloride (HCl) in diethyl ether (1.0 equivalent) is added dropwise.

-

Hydrogen gas will evolve during the addition.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at 0 °C. The resulting clear solution of (-)-Diisopinocampheylchloroborane in the THF/ether solvent mixture is ready for use in subsequent reactions.

Synthesis of (-)-Diisopinocampheylchloroborane.

Asymmetric Reduction of Prochiral Ketones

The primary application of (-)-Diisopinocampheylchloroborane lies in the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols with high levels of enantiomeric excess (ee).

Mechanism of Asymmetric Reduction

The enantioselectivity of the reduction is attributed to a highly organized, six-membered ring transition state. The boron atom of the reagent coordinates to the carbonyl oxygen of the ketone. Steric interactions between the bulky isopinocampheyl groups and the substituents of the ketone force the ketone to adopt a specific orientation. Hydride transfer then occurs from the β-position of one of the isopinocampheyl groups to the carbonyl carbon, leading to the preferential formation of one enantiomer of the alcohol.

(-)-Diisopinocampheylchloroborane: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

(-)-Diisopinocampheylchloroborane, commonly referred to as (-)-DIP-Chloride, is a powerful and versatile chiral reducing agent pivotal in asymmetric synthesis. Its efficacy in the enantioselective reduction of prochiral ketones to chiral alcohols has established it as a critical tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] However, its utility is matched by its hazardous nature, necessitating stringent safety protocols and handling techniques. This guide provides an in-depth overview of the safety, handling, and experimental application of (-)-Diisopinocampheylchloroborane.

Safety and Hazard Profile

(-)-Diisopinocampheylchloroborane is a highly reactive and hazardous substance, typically supplied as a solution in flammable solvents such as hexanes or heptane. Understanding its hazard profile is the first step toward safe handling.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for (-)-Diisopinocampheylchloroborane solutions is summarized below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage |

| Reproductive Toxicity | 2 | Suspected of damaging fertility |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation. May cause drowsiness or dizziness |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | May cause damage to organs through prolonged or repeated exposure |

| Aspiration Hazard | 1 | May be fatal if swallowed and enters airways |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | Toxic to aquatic life with long lasting effects |

Physical and Chemical Properties

A clear understanding of the reagent's physical and chemical properties is essential for its safe storage and handling.

| Property | Value |

| Synonyms | (-)-DIP-Chloride, (-)-B-Chlorodiisopinocampheylborane |

| CAS Number | 85116-37-6 |

| Molecular Formula | C₂₀H₃₄BCl |

| Molecular Weight | 320.75 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Melting Point | 52-56 °C (neat solid) |

| Boiling Point | 66-69 °C (solvent-dependent) |

| Density | ~0.954 g/mL at 25 °C |

| Solubility | Soluble in aprotic polar and nonpolar solvents (e.g., diethyl ether, THF, pentane, hexanes) |

Safe Handling and Storage

Due to its pyrophoric and water-reactive nature, (-)-Diisopinocampheylchloroborane demands meticulous handling in a controlled environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when working with this reagent.

| PPE | Specification |

| Eye Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Flame-resistant and chemical-resistant gloves (e.g., neoprene or nitrile). |

| Body Protection | Flame-retardant lab coat and closed-toe shoes. |

| Respiratory Protection | Use only in a certified chemical fume hood. |

Storage

Proper storage is crucial to maintain the reagent's integrity and prevent accidents.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature: Store in a cool, dry, and well-ventilated area, typically between 2-8°C.

-

Container: Keep the container tightly sealed. The AcroSeal™ packaging is designed for the safe storage and dispensing of air-sensitive reagents.

-

Incompatibilities: Keep away from water, alcohols, oxidizing agents, and acids.

Safe Transfer Techniques

Transferring this air-sensitive reagent requires specialized techniques to prevent exposure to air and moisture.[2][3][4]

Experimental Protocols

The following is a representative protocol for the asymmetric reduction of a prochiral ketone using (-)-Diisopinocampheylchloroborane.

Asymmetric Reduction of Acetophenone (B1666503)

This protocol outlines the reduction of acetophenone to (S)-1-phenylethanol.

Materials:

-

(-)-Diisopinocampheylchloroborane (2.0 M solution in hexanes)

-

Acetophenone

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert gas supply (nitrogen or argon)

Procedure:

-

Reaction Setup:

-

Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with an inert gas inlet.

-

Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolve acetophenone (1.0 eq) in anhydrous diethyl ether (or THF) in the reaction flask.

-

Cool the solution to -25 °C using a suitable cooling bath.

-

-

Addition of (-)-DIP-Chloride:

-

Slowly add the (-)-Diisopinocampheylchloroborane solution (1.1 eq) to the stirred ketone solution via syringe over 10-15 minutes.

-

Maintain the temperature at -25 °C during the addition.

-

Stir the reaction mixture at -25 °C for the time required for complete reaction (typically monitored by TLC or GC).

-

-

Workup and Quenching:

-

Once the reaction is complete, slowly add diethanolamine (3.0 eq) to the reaction mixture at -25 °C. This will form a precipitate.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Filter the mixture through a pad of Celite to remove the solid precipitate.

-

Wash the filter cake with diethyl ether.

-

Combine the filtrate and washes and transfer to a separatory funnel.

-

-

Extraction and Purification:

-

Wash the organic layer with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography or distillation to yield (S)-1-phenylethanol.

-

Quenching and Disposal Workflow

Proper quenching of residual reagent and contaminated materials is critical to prevent accidents.

Emergency Procedures

In the event of an emergency, a swift and appropriate response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or a Class D fire extinguisher. Do not use water.

-

Specific Hazards: The reagent is highly flammable and reacts violently with water. Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal.

This guide provides a comprehensive overview of the safe handling and use of (-)-Diisopinocampheylchloroborane. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and the successful execution of chemical syntheses. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this reagent.

References

The Genesis of Asymmetric Control: Early Investigations into Diisopinocampheylborane and Its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of diisopinocampheylborane (B13816774) heralded a new era in stereocontrolled synthesis, providing chemists with a powerful tool to achieve high levels of enantioselectivity in the creation of chiral molecules. This technical guide delves into the foundational studies of diisopinocampheylborane (Ipc₂BH) and its derivatives, with a particular focus on the pioneering work that established these reagents as cornerstones of asymmetric synthesis. We will explore the core reactions, present key quantitative data in a structured format, provide detailed experimental protocols from seminal literature, and visualize the fundamental processes through clear diagrams.

Introduction: A Landmark in Asymmetric Hydroboration